(5aR)-N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine
Overview
Description
(5aR)-N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine is a complex organic compound with a unique structure that includes a dioxaphosphocin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aR)-N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine typically involves the following steps:
Formation of the Indeno Ring: The indeno ring is formed through a series of cyclization reactions.
Introduction of the Dioxaphosphocin Ring: The dioxaphosphocin ring is introduced using specific phosphorus-containing reagents under controlled conditions.
Amine Substitution: The final step involves the substitution of the amine group with N,N-diethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(5aR)-N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(5aR)-N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine has several scientific research applications:
Chemistry: Used as a ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5aR)-N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (11aR)-N,N-Diethyl-10,11,12,13-tetrahydro-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine .
- (11aR)-10,11,12,13-Tetrahydro-10,10,13,13-tetramethyl-N,N,3,7-tetramethyl-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine .
Uniqueness
(5aR)-N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine is unique due to its specific structural configuration and the presence of the dioxaphosphocin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(5aR)-N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO2P/c1-3-22(4-2)18-13-15-8-6-10-17-20(15)21(18)12-11-14-7-5-9-16(19(14)21)23-25-24-17/h5-8,10-13,16,25H,3-4,9H2,1-2H3/t16?,21-,25?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABSNWMLYPEDQ-LCSKWRJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C3C14C=CC5=C4C(CC=C5)OPOC3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C3[C@]14C=CC5=C4C(CC=C5)OPOC3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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